N-(3-hydroxyphenyl)propanamide

Übersicht

Beschreibung

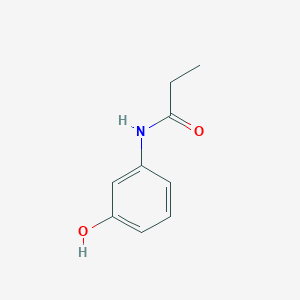

“N-(3-hydroxyphenyl)propanamide” is an organic compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Molecular Structure Analysis

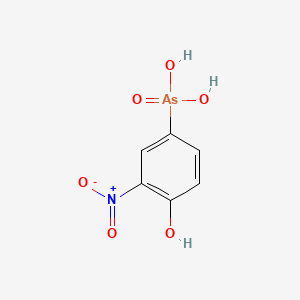

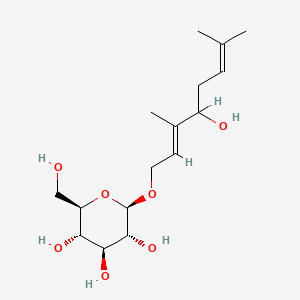

“N-(3-hydroxyphenyl)propanamide” has a molecular structure that includes a propanamide group (a propionyl group bound to an amine) and a phenyl group with a hydroxyl substituent . The molecule has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Chemical Reactions Analysis

Amides, such as “N-(3-hydroxyphenyl)propanamide”, can undergo various chemical reactions. One common reaction is hydrolysis, which is a reaction with water. This occurs when amides are hydrolyzed in the presence of dilute acids such as dilute hydrochloric acid .Physical And Chemical Properties Analysis

“N-(3-hydroxyphenyl)propanamide” has a density of 1.2±0.1 g/cm3, a boiling point of 385.3±25.0 °C at 760 mmHg, and a flash point of 186.8±23.2 °C . It has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 137.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

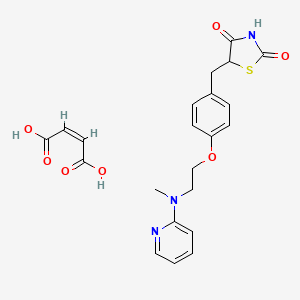

Pharmacokinetics and Metabolism : N-(3-hydroxyphenyl)propanamide analogues have been extensively studied in pharmacokinetics and metabolism. For instance, Wu et al. (2006) explored the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, demonstrating its low clearance, moderate volume of distribution, and extensive metabolism in rats (Wu et al., 2006).

Molecular Binding and Activity : The compound's derivatives have shown potential in binding to specific molecular targets. For example, in a study by Yang et al. (2010), 4-hydroxyphenyl propanamide derivatives displayed agonist activity in glucocorticoid receptor-mediated assays, showing anti-inflammatory activity comparable to prednisolone in certain models (Yang et al., 2010).

Cancer Research : N-(4-hydroxyphenyl)retinamide, a derivative of N-(3-hydroxyphenyl)propanamide, has been investigated for its effects on cancer cells. Springer and Stewart (1998) found that this compound induces apoptosis in human lymphoblastoid cells, distinguishing between apoptosis and necrosis based on DNA breakage patterns (Springer & Stewart, 1998).

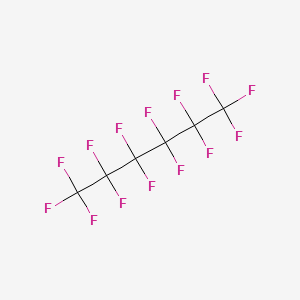

Chemical Analysis Techniques : In analytical chemistry, derivatives of N-(3-hydroxyphenyl)propanamide are used in extractive spectrophotometric methods. Rangappa et al. (2000) developed a new method using promethazine hydrochloride for the determination of flutamide, a drug chemically known as 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (Rangappa et al., 2000).

Theranostic Applications : The compound's derivatives have also been investigated for use in theranostic applications for diseases like malignant melanoma. Chang et al. (2016) reported on the synthesis and biological characterizations of N-(2-(diethylamino)ethyl)-3-(3-(123/131)I-iodo-4- hydroxyphenyl)acetamide as a melanin-specific theranostic agent (Chang et al., 2016).

- panamide, for their effects on cancer cells. These antioxidants were found to effectively kill breast cancer cells and oral squamous carcinoma cells, but not normal human tissues, highlighting their potential in cancer treatment (Kovalchuk et al., 2013).

- Immunosuppressive Activities : Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities, finding that certain compounds exhibited significant inhibitory activity on murine splenocytes and delayed-type hypersensitivity assays (Giraud et al., 2010).

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSKGOCVSTWEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175892 | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)propanamide | |

CAS RN |

21556-86-5 | |

| Record name | N-(3-Hydroxyphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21556-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021556865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

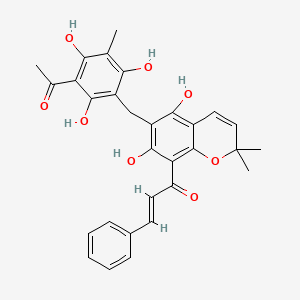

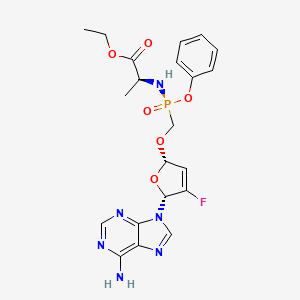

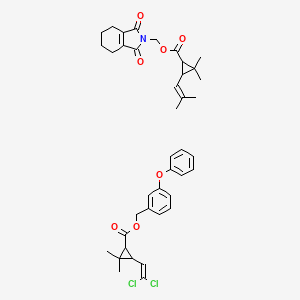

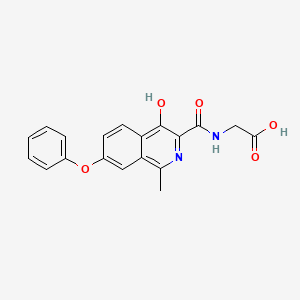

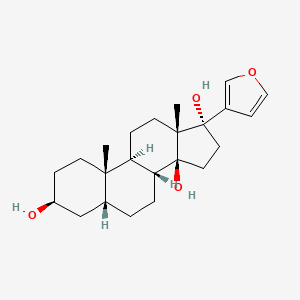

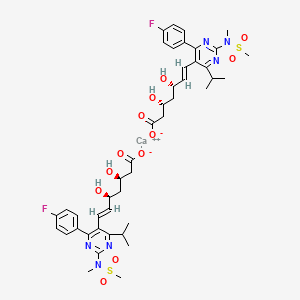

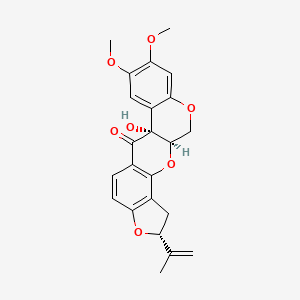

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1679577.png)

![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)